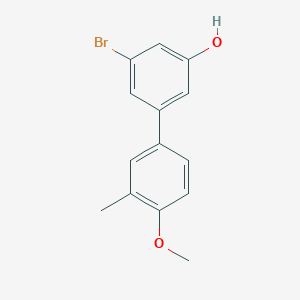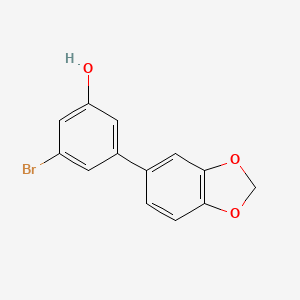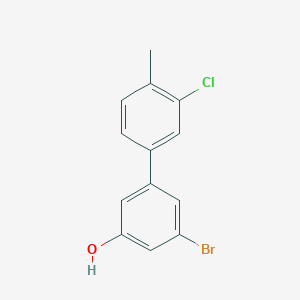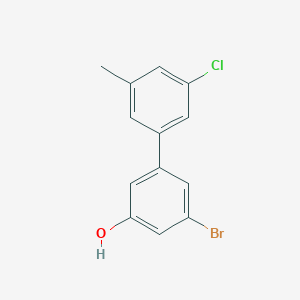
3-Bromo-5-(2-chloro-4-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(2-chloro-4-methylphenyl)phenol, 95% (3-B5CMPP) is a compound used in a variety of scientific research applications. It is a brominated phenol derivative that has a wide range of uses in laboratory experiments due to its unique properties.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(2-chloro-4-methylphenyl)phenol, 95% is widely used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, such as 3-bromo-5-chloro-2-methylphenol. It has also been used as a catalyst in organic synthesis reactions and as a starting material for the preparation of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(2-chloro-4-methylphenyl)phenol, 95% is not well understood. However, it is believed that the compound acts as an electron-withdrawing group, which allows it to interact with other molecules in a variety of ways. For example, it can act as an acid catalyst, allowing for the formation of new bonds between molecules. It can also act as an electron-donating group, which can lead to the formation of new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2-chloro-4-methylphenyl)phenol, 95% are not well understood. However, it has been shown to have some antibacterial activity against certain strains of bacteria. It has also been shown to have some antiviral activity against certain strains of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
3-Bromo-5-(2-chloro-4-methylphenyl)phenol, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. It is also highly soluble in organic solvents, which makes it ideal for use in organic synthesis reactions. However, it is not very soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for 3-Bromo-5-(2-chloro-4-methylphenyl)phenol, 95% research. These include further investigation into its antibacterial and antiviral activities, as well as its potential use as a catalyst in organic synthesis reactions. Additionally, further research into its mechanism of action may reveal new applications for the compound. Finally, further research into its solubility in various solvents could lead to new uses for the compound in laboratory experiments.
Synthesemethoden
3-Bromo-5-(2-chloro-4-methylphenyl)phenol, 95% can be synthesized using a variety of methods. One method involves the reaction of 2-chloro-4-methylphenol with bromine in the presence of an aqueous sodium hydroxide solution. The reaction is carried out at a temperature of 80°C for four hours and yields a 95% pure product.
Eigenschaften
IUPAC Name |
3-bromo-5-(2-chloro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c1-8-2-3-12(13(15)4-8)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWDUHDITVXKCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686415 |
Source


|
| Record name | 5-Bromo-2'-chloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261925-54-5 |
Source


|
| Record name | 5-Bromo-2'-chloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














